molecular formula C10H16N2O2 B8351087 Ethyl 1-isopropyl-2-methyl-1H-imidazole-4-carboxylate

Ethyl 1-isopropyl-2-methyl-1H-imidazole-4-carboxylate

Cat. No. B8351087
M. Wt: 196.25 g/mol
InChI Key: SRKVDEWCCHMKJB-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Ethyl 1-isopropyl-2-methyl-1H-imidazole-4-carboxylate (0.423 mmol, 83 mg) was dissolved in methanol (0.5 ml) and THF (4 ml). NaOH 2 M (2.115 mmol, 1.057 ml) was added and the resulting mixture was stirred at RT overnight. The pH of the reaction mixture was adjusted to about 5 with 1 M HCl and the mixture was evaporated. Ethanol was added and the salt was removed by filtration. The salt was flushed few times with ethanol. 51 mg of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 1.38 (d, 6H), 2.39 (s, 3H), 4.35-4.49 (m, 1H), 7.97 (s, 1H).
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.057 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH:8]=[C:7]([C:9]([O:11]CC)=[O:10])[N:6]=[C:5]1[CH3:14])([CH3:3])[CH3:2].[OH-].[Na+].Cl>CO.C1COCC1>[CH:1]([N:4]1[CH:8]=[C:7]([C:9]([OH:11])=[O:10])[N:6]=[C:5]1[CH3:14])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
83 mg
Type
reactant
Smiles
C(C)(C)N1C(=NC(=C1)C(=O)OCC)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.057 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
ADDITION
Type
ADDITION
Details
Ethanol was added
CUSTOM
Type
CUSTOM
Details
the salt was removed by filtration
CUSTOM
Type
CUSTOM
Details
The salt was flushed few times with ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)N1C(=NC(=C1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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